2-Amino-3,6-dibromophenol
Overview
Description
2-Amino-3,6-dibromophenol is an organic compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol It is a derivative of phenol, where the hydroxyl group is substituted with two bromine atoms at the 3rd and 6th positions and an amino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3,6-dibromophenol can be synthesized through the electrophilic halogenation of phenol. The process involves the bromination of phenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is typically carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from phenolThis process may require the use of catalysts and specific reaction conditions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to other functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The amino and hydroxyl groups in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinones, brominated quinones.
Reduction: De-brominated phenols, substituted amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-3,6-dibromophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3,6-dibromophenol exerts its effects depends on its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Comparison: 2-Amino-3,6-dibromophenol is unique due to the presence of both amino and hydroxyl groups, along with two bromine atoms at specific positionsIn contrast, other dibromophenols may lack the amino group or have bromine atoms at different positions, leading to variations in their chemical properties and uses .
Properties
IUPAC Name |
2-amino-3,6-dibromophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVWIXKDMMKJNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311891 | |
Record name | 2-Amino-3,6-dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344615-06-1 | |
Record name | 2-Amino-3,6-dibromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344615-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,6-dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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